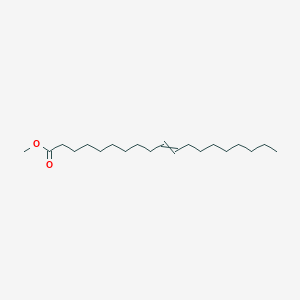

10-Nonadecenoic acid methyl ester

Description

Structural and Physical Property Comparisons

| Property | Cis-Isomer (Z) | Trans-Isomer (E) |

|---|---|---|

| Melting point | Lower (estimated -20°C to 5°C) | Higher (estimated 15°C to 30°C) |

| Solubility in hexane | Higher | Moderate |

| Oxidative stability | Reduced | Enhanced |

The cis configuration introduces a 30° kink in the hydrocarbon chain, disrupting van der Waals interactions and lowering melting points relative to the straighter trans analogues. This structural difference also increases the fluidity of lipid matrices containing cis isomers, making them preferable in lubricant formulations.

In contrast, trans isomers exhibit greater thermal stability due to reduced steric strain in the extended conformation, as demonstrated by accelerated oxidation assays in model lipid systems. Industrial hydrogenation processes often generate trans isomers unintentionally, necessitating chromatographic separation for high-purity cis-isomer recovery.

Properties

Molecular Formula |

C20H38O2 |

|---|---|

Molecular Weight |

310.5 g/mol |

IUPAC Name |

methyl nonadec-10-enoate |

InChI |

InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-2/h10-11H,3-9,12-19H2,1-2H3 |

InChI Key |

HHJGGWUNSRWUFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl (10Z)-nonadec-10-enoate can be synthesized through the esterification of cis-10-nonadecenoic acid with methanol. This reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods: In industrial settings, the production of methyl (10Z)-nonadec-10-enoate involves the use of large-scale esterification reactors. The process includes the continuous addition of methanol and the acid catalyst to a reactor containing cis-10-nonadecenoic acid. The reaction mixture is then heated to maintain reflux conditions, and the ester product is subsequently purified through distillation and crystallization techniques to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl (10Z)-nonadec-10-enoate undergoes several types of chemical reactions, including:

Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

Oxidation: Epoxides, diols.

Reduction: Alcohols.

Substitution: Amides, esters

Scientific Research Applications

Methyl (10Z)-nonadec-10-enoate has a wide range of applications in scientific research:

Chemistry: It is used as a standard in gas chromatography for the quantification of fatty acids.

Biology: The compound is studied for its role in biological membranes and lipid metabolism.

Medicine: Research is ongoing to explore its potential therapeutic effects in lipid-related disorders.

Industry: It is used in the production of biodegradable lubricants and surfactants .

Mechanism of Action

The mechanism of action of methyl (10Z)-nonadec-10-enoate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. The ester group can also undergo hydrolysis to release cis-10-nonadecenoic acid, which can further participate in metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Chain Length and Double Bond Position

Key structural analogues differ in chain length, double bond position, or saturation. These variations influence physicochemical properties (e.g., melting point, solubility) and biological activity.

Table 1: Structural Comparison of 10-Nonadecenoic Acid Methyl Ester and Analogues

Chromatographic Behavior

Retention times and peak areas in GC-MS vary significantly due to structural differences:

- 10-Nonadecenoic acid methyl ester (C19:1) elutes later than C18 analogues (e.g., 9-octadecenoate) due to its longer chain .

- 9-Octadecenoic acid methyl ester (C18:1) dominates chromatograms with a 70.14% peak area in some studies, reflecting its prevalence in natural lipid extracts .

- Saturated C19 ester (nonadecanoate) has a shorter retention time than its unsaturated counterpart, highlighting the effect of double bonds on polarity .

Physicochemical Properties

- Melting Points: Unsaturated esters (e.g., 10-nonadecenoate) have lower melting points than saturated ones (nonadecanoate) due to reduced molecular packing .

- Solubility: 10-Nonadecenoic acid methyl ester is soluble in chloroform, facilitating lipid extraction protocols , while longer-chain esters may require specialized solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.